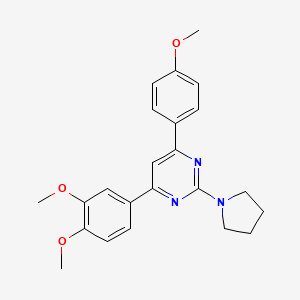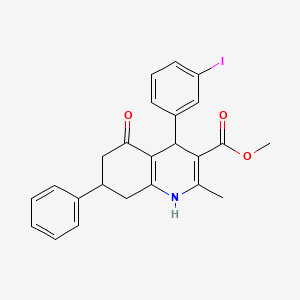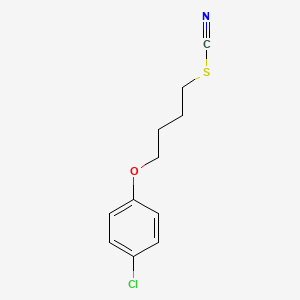
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDP belongs to the class of pyrimidine derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects.
作用機序
The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine involves the inhibition of various enzymes and signaling pathways. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to inhibit the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to exhibit various biochemical and physiological effects. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to exhibit antihypertensive effects by inhibiting the activity of angiotensin-converting enzyme (ACE).
実験室実験の利点と制限
One of the major advantages of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine is its potent biological activity against various diseases. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to exhibit activity at low concentrations, making it an attractive candidate for drug development. However, one of the major limitations of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of information on the pharmacokinetics and toxicity of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine, which are important factors for drug development.
将来の方向性
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine. One area of research is to improve the solubility and bioavailability of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine, which would make it a more attractive candidate for drug development. Another area of research is to investigate the pharmacokinetics and toxicity of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine, which are important factors for drug development. Additionally, further studies are needed to investigate the mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine and its potential therapeutic applications in various diseases.
合成法
The synthesis of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine involves the reaction of 3,4-dimethoxybenzaldehyde, 4-methoxybenzaldehyde, and pyrrolidine with guanidine carbonate in the presence of acetic acid. The product is obtained by recrystallization from ethanol. The yield of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine is approximately 50%, and the purity can be confirmed by using various analytical techniques such as NMR, IR, and MS.
科学的研究の応用
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the field of cancer treatment. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine involves the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Another area of research is in the field of inflammation. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to exhibit antiviral activity against various viruses, including influenza A virus and human immunodeficiency virus (HIV).
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-27-18-9-6-16(7-10-18)19-15-20(25-23(24-19)26-12-4-5-13-26)17-8-11-21(28-2)22(14-17)29-3/h6-11,14-15H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWRNZLUYYHVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCCC3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4986963.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4986974.png)
![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)butanoate](/img/structure/B4986975.png)
![{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid](/img/structure/B4986998.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4987017.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)


![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)

![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)